2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
Description
Properties
Molecular Formula |
C18H15BrN2O3S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C18H15BrN2O3S/c1-2-23-15-9-5-12(6-10-15)16(22)11-25-18-21-20-17(24-18)13-3-7-14(19)8-4-13/h3-10H,2,11H2,1H3 |
InChI Key |
BTPCLHXXQZFCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
Starting Material : Ethyl 2-(4-bromophenyl)acetate
Reagents : Hydrazine hydrate (1.5 eq), ethanol
Conditions : Reflux at 80°C for 6 hr
Yield : 92%
Reaction Mechanism :
Oxadiazole Cyclization
Reagents : Carbon disulfide (1.5 eq), KOH (1.5 eq), HCl
Procedure :
-
Hydrazide (1 eq) suspended in ethanol
-
CS₂ added dropwise under N₂ atmosphere
-
Cyclization at 0°C for 2 hr, followed by acidification
Key Spectral Data :
Synthesis of 1-(4-Ethoxyphenyl)-2-Bromoethanone
Friedel-Crafts Acylation
Substrate : 1-Ethoxy-4-bromobenzene
Reagents : Acetyl bromide, AlCl₃ (catalyst)
Conditions : 0°C → RT, 12 hr
Yield : 78%
Challenges :
-
Competitive debromination minimized by low-temperature control
-
Side product (di-acylated derivative) <5% via HPLC
Final Coupling Reaction
Thioether Formation
Reactants :
-
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (1 eq)
-
1-(4-Ethoxyphenyl)-2-bromoethanone (1.1 eq)
Base : Triethylamine (1.5 eq)
Solvent : Acetone
Conditions : Reflux 4 hr
Workup :
-
Concentrate under reduced pressure
-
Extract with ethyl acetate (3×50 mL)
-
Wash with brine, dry over Na₂SO₄
Yield Optimization :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 50–80 | 65 |
| Reaction Time (hr) | 2–6 | 4 |
| Molar Ratio (Thiol:Bromoketone) | 1:1 – 1:1.2 | 1:1.1 |
Characterization :
-
HRMS : m/z 483.0241 [M+H]⁺ (calc. 483.0239)
-
¹³C NMR : 187.2 (C=O), 164.3 (C=N), 131.8–115.4 (Ar-C)
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Advantages :
-
80% yield in 45 min vs. 4 hr conventional heating
-
Reduced dimerization side products
Conditions :
-
Power: 300 W
-
Temp: 120°C
-
Solvent: DMF
Solid-Phase Synthesis
Support : Merrifield resin
Linker : Wang hydroxymethyl resin
Yield : 65% (lower than solution-phase but scalable)
Impurity Profiling
| Impurity | Structure | Source | Mitigation Strategy |
|---|---|---|---|
| Dimer (5%) | Bis-oxadiazole derivative | Oxidative coupling | N₂ sparging, BHT antioxidant |
| Hydrolyzed product (3%) | Ethanone → carboxylic acid | Moisture ingress | Molecular sieves, dry solvents |
Scale-Up Considerations
Critical Process Parameters :
-
Exotherm Control : Gradual bromoketone addition to prevent thermal runaway
-
Purification :
-
Lab scale: Column chromatography (SiO₂, EtOAc/hexane 3:7)
-
Pilot scale: Crystallization from ethanol/water (9:1)
-
Environmental Impact :
-
E-factor: 18.7 (solvent recovery improves to 12.4 with distillation)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines, depending on the target functional group.
Substitution: Various substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the oxadiazole ring is particularly significant due to its known bioactivity.
Medicine
In medicinal chemistry, this compound serves as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the ethanone moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Differences
Key Observations :
Table 2: Comparative Bioactivity Profiles
Key Insights :
- Ethoxy substitution may improve metabolic stability compared to methyl or nitro groups in analogues ().
Physicochemical Properties
- Solubility: The ethoxy group (target compound) increases polarity vs.
- Thermal Stability : Oxadiazoles (target compound) generally exhibit higher thermal stability than triazoles ().
Spectral Characterization
- IR Spectroscopy : Oxadiazole C=N and C-O-C stretches observed at 1640–1680 cm⁻¹ ().
- ¹H NMR : Aromatic protons in the target compound’s 4-ethoxyphenyl group would resonate as a singlet near δ 6.8–7.5 ppm , distinct from pyridine (δ 8.0–8.5 ppm, ) or indole (δ 10–12 ppm, ).
- Mass Spectrometry : Molecular ion peak at m/z 551.05 (target) vs. m/z 543.19 (indole analogue, ).
Biological Activity
The compound 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone is a member of the 1,3,4-oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Molecular Structure
- Molecular Formula : C17H14BrN3O2S
- Molecular Weight : 404.28 g/mol
- CAS Number : 336174-90-4
Biological Activity Overview
-
Anticancer Activity
- The oxadiazole derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one in focus have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- A study indicated that modifications in the oxadiazole ring can enhance antiproliferative potency. Specifically, the presence of electron-donating groups was correlated with increased activity against cancer cells .
- Mechanism of Action
- Selectivity and Potency
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | |
| Anticancer | MEL-8 | 2.41 | |
| Apoptosis Induction | MCF-7 | N/A | |
| Selectivity | SK-MEL-2 | N/A |
Case Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on multiple cancer cell lines, including MCF-7 and U-937. The findings revealed that compounds similar to This compound exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin.
Case Study 2: Mechanistic Insights
In a mechanistic study focusing on apoptosis induction, researchers found that treatment with oxadiazole derivatives led to a marked increase in caspase-3 cleavage and p53 expression levels in treated cells. This suggests that these compounds may activate intrinsic apoptotic pathways effectively .
Future Directions
The ongoing research into the biological activities of oxadiazole derivatives indicates potential for developing novel anticancer agents. Future studies should focus on:
- Structural Modifications : Investigating how different substitutions on the oxadiazole ring affect biological activity.
- In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety.
- Mechanistic Studies : Further elucidating the molecular pathways involved in the anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can alkylation efficiency be maximized?
- Methodological Answer : The synthesis involves alkylation of 1,3,4-oxadiazole intermediates. A general procedure (e.g., ) uses bromo-ethanone derivatives (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) as alkylating agents. To optimize yield (e.g., 91% in ), control reaction temperature (e.g., 60–80°C), use polar aprotic solvents (DMF/DMSO), and employ stoichiometric ratios of 1:1.2 (oxadiazole:alkylating agent). Purification via recrystallization or column chromatography is critical to remove unreacted starting materials .
Q. How can spectroscopic techniques confirm structural integrity, particularly distinguishing oxadiazole from thiadiazole byproducts?
- Methodological Answer :
- ¹H NMR : The absence of NH₂ peaks (~7.3 ppm, as in ) confirms no thiadiazole contamination. The ethoxyphenyl group’s -OCH₂CH₃ appears as a quartet at ~1.3–1.5 ppm (CH₃) and triplet at ~4.0–4.2 ppm (OCH₂).
- MS : A molecular ion peak at m/z ~434 (calculated for C₁₇H₁₄BrN₃O₃S) with isotopic patterns matching bromine (1:1 ratio for M⁺ and M+2) validates purity .
Q. What are the challenges in characterizing the sulfanyl (thioether) linkage, and how can they be addressed?
- Methodological Answer : The thioether group (-S-) is prone to oxidation during synthesis. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT). Confirm stability via HPLC-UV (retention time consistency) and FT-IR (absence of S=O stretches at ~1050–1150 cm⁻¹). X-ray crystallography (as in ) can resolve bond angles and confirm connectivity .
Advanced Research Questions
Q. How do electronic effects of the 4-bromophenyl and 4-ethoxyphenyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The 4-bromophenyl group acts as an electron-withdrawing moiety, activating the oxadiazole ring for nucleophilic substitution (e.g., Suzuki coupling).
- The 4-ethoxyphenyl group is electron-donating, potentially stabilizing intermediates in Pd-catalyzed reactions.
- DFT calculations (e.g., HOMO-LUMO analysis) can predict regioselectivity. Experimental validation via LC-MS monitoring of reaction intermediates is advised .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Assay Design : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays; MTT for cytotoxicity) to minimize variability.
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing Br with Cl or varying the ethoxy group) to isolate contributing moieties. suggests oxadiazole derivatives exhibit dual activity; dose-response curves and selectivity indices (IC₅₀ ratios) clarify specificity .
Q. How can computational modeling predict interactions with biological targets like kinase enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). The oxadiazole’s planar structure may facilitate π-π stacking with phenylalanine residues.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. The bromine atom’s hydrophobic interactions and ethoxy group’s hydrogen bonding with backbone amides are key parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
